L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-, 5-(1,1-dimethylethyl) ester L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-, 5-(1,1-dimethylethyl) ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16603967
InChI: InChI=1S/C25H29NO6/c1-25(2,3)32-22(27)14-13-21(23(28)29)26(4)24(30)31-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20-21H,13-15H2,1-4H3,(H,28,29)/p-1/t21-/m0/s1
SMILES:
Molecular Formula: C25H28NO6-
Molecular Weight: 438.5 g/mol

L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-, 5-(1,1-dimethylethyl) ester

CAS No.:

Cat. No.: VC16603967

Molecular Formula: C25H28NO6-

Molecular Weight: 438.5 g/mol

* For research use only. Not for human or veterinary use.

L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-, 5-(1,1-dimethylethyl) ester -

Specification

Molecular Formula C25H28NO6-
Molecular Weight 438.5 g/mol
IUPAC Name (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoate
Standard InChI InChI=1S/C25H29NO6/c1-25(2,3)32-22(27)14-13-21(23(28)29)26(4)24(30)31-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20-21H,13-15H2,1-4H3,(H,28,29)/p-1/t21-/m0/s1
Standard InChI Key FVUASVBQADLDRO-NRFANRHFSA-M
Isomeric SMILES CC(C)(C)OC(=O)CC[C@@H](C(=O)[O-])N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CC(C)(C)OC(=O)CCC(C(=O)[O-])N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-, 5-(1,1-dimethylethyl) ester is a derivative of L-glutamic acid, an amino acid fundamental to various biological processes. This compound is characterized by the presence of protective groups that enhance its utility in synthetic and biochemical research, particularly in peptide synthesis. Its molecular formula is C28H27NO6C_{28}H_{27}NO_6, with a molecular weight of approximately 473.52 g/mol.

Applications in Peptide Synthesis

The compound's primary application lies in solid-phase peptide synthesis (SPPS):

  • Fmoc Protection: The Fmoc group allows for temporary protection of the amino group, facilitating selective deprotection and elongation of peptide chains.

  • Tert-butyl Ester Protection: This group stabilizes the carboxylic acid functionality, preventing unwanted side reactions during synthesis.

These features enable the synthesis of complex peptides with high precision and efficiency.

Synthesis and Mechanism

The synthesis of L-glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-, 5-(1,1-dimethylethyl) ester involves:

  • Activation of L-glutamic acid.

  • Introduction of the Fmoc group to protect the amino functionality.

  • Esterification to introduce the tert-butyl group at the carboxylic end.

This stepwise process ensures selective functionalization while maintaining structural integrity.

Table 2: Synthesis Steps

StepDescription
Step 1Activation of L-glutamic acid
Step 2Addition of Fmoc protecting group
Step 3Tert-butyl esterification

Comparison with Related Compounds

L-glutamic acid derivatives like this compound are preferred over other amino acid derivatives due to their enhanced stability and compatibility with SPPS protocols.

Table 3: Comparison with Related Compounds

FeatureL-Glutamic Acid DerivativeOther Amino Acid Derivatives
StabilityHighModerate
SPPS CompatibilityExcellentVariable
Protective GroupsFmoc + tert-butylVaries

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